molecular formula C15H14N6O2 B14675440 Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- CAS No. 33047-42-6

Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-

Cat. No.: B14675440
CAS No.: 33047-42-6
M. Wt: 310.31 g/mol
InChI Key: OGCCOOXWFKNFKQ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- is a complex organic compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pteridine derivative. It is often used as a reference compound in methotrexate purity analysis and has applications in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- typically involves the reaction of 2,4-diamino-6-pteridinylmethylamine with 4-formylbenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of benzoic acid and pteridine, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound inhibits the activity of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, thereby disrupting DNA synthesis and cell division. This mechanism is similar to that of methotrexate, making it useful in cancer research and treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]- is unique due to its specific structure, which allows for targeted interactions with enzymes involved in folate metabolism. Its use as a reference compound in methotrexate purity analysis and its potential antitumor properties further highlight its significance in scientific research and industrial applications .

Properties

CAS No.

33047-42-6

Molecular Formula

C15H14N6O2

Molecular Weight

310.31 g/mol

IUPAC Name

4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoic acid

InChI

InChI=1S/C15H14N6O2/c16-12-11-13(21-15(17)20-12)18-7-10(19-11)6-3-8-1-4-9(5-2-8)14(22)23/h1-2,4-5,7H,3,6H2,(H,22,23)(H4,16,17,18,20,21)

InChI Key

OGCCOOXWFKNFKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O

Origin of Product

United States

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